molecular formula C19H19N3OS B2700608 (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone CAS No. 873857-03-5

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone

Cat. No.: B2700608
CAS No.: 873857-03-5
M. Wt: 337.44
InChI Key: CVIUBHZEEAYPAC-UHFFFAOYSA-N
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Description

(2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone: is a complex organic compound that features a benzo[d]thiazole ring fused with a pyridine ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[d]thiazole ring, followed by the introduction of the pyridine ring through a coupling reaction. The final step involves the attachment of the piperidine moiety via a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially converting it to a dihydro derivative.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.

Medicine: The compound shows promise in medicinal chemistry, particularly as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry: In the industrial sector, the compound is explored for its potential use in the production of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The benzo[d]thiazole and pyridine rings are known to interact with various enzymes and receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Uniqueness: (2-(Benzo[d]thiazol-2-yl)pyridin-3-yl)(2-methylpiperidin-1-yl)methanone is unique due to its combination of a benzo[d]thiazole ring with a pyridine ring and a piperidine moiety. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-13-7-4-5-12-22(13)19(23)14-8-6-11-20-17(14)18-21-15-9-2-3-10-16(15)24-18/h2-3,6,8-11,13H,4-5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIUBHZEEAYPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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